molecular formula C17H20 B8571723 1-Methyl-4-[3-(4-methylphenyl)propyl]benzene CAS No. 73475-98-6

1-Methyl-4-[3-(4-methylphenyl)propyl]benzene

Cat. No. B8571723
CAS RN: 73475-98-6
M. Wt: 224.34 g/mol
InChI Key: QQQDQHRIVOYOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05594081

Procedure details

To a suspension of 2.14 g of 4,4'-dimethylchalcone in 40 ml of acetic acid was added 0.2 g of 5% palladium on carbon. The reaction vessel was purged with hydrogen gas, and the mixture was vigorously stirred at room temperature for 8.5 hours. The reaction mixture was filtered through Celite, and the filtrate was concentrated to give 2.02 g of the title compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=O)=[CH:4][CH:3]=1>C(O)(=O)C.[Pd]>[C:15]1([CH3:18])[CH:14]=[CH:13][C:12]([CH2:10][CH2:9][CH2:8][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at room temperature for 8.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CCCC1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.